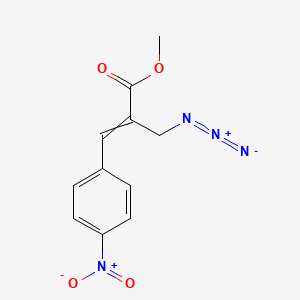
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes an azide group, a nitrophenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process One common method starts with the preparation of the intermediate compound, 3-(4-nitrophenyl)prop-2-enoic acid This intermediate is then esterified using methanol and a suitable acid catalyst to form the ester, Methyl 3-(4-nitrophenyl)prop-2-enoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of triazoles or other azide-derived products.
科学的研究の応用
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
作用機序
The mechanism of action of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate involves its reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications. The nitrophenyl group can participate in electron transfer reactions, making the compound useful in redox chemistry. The ester group allows for hydrolysis and other ester-related reactions, providing versatility in synthetic applications.
類似化合物との比較
Similar Compounds
Methyl 2-(hydroxy(4-nitrophenyl)methyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of an azide group.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Lacks the azidomethyl group, making it less reactive in certain types of reactions.
Uniqueness
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the azide group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new materials and chemical processes.
特性
CAS番号 |
918155-98-3 |
|---|---|
分子式 |
C11H10N4O4 |
分子量 |
262.22 g/mol |
IUPAC名 |
methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9(7-13-14-12)6-8-2-4-10(5-3-8)15(17)18/h2-6H,7H2,1H3 |
InChIキー |
UEXVNWKSSUGDOI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)
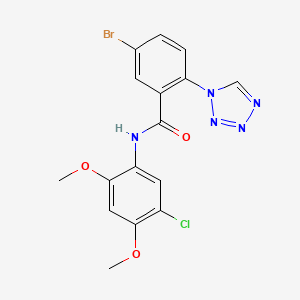
![9-oxabicyclo[6.1.0]non-6-en-2-one](/img/structure/B12628882.png)

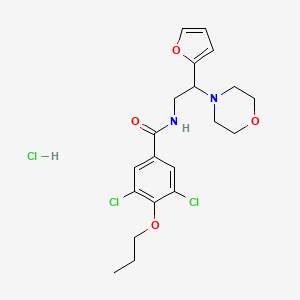
![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)
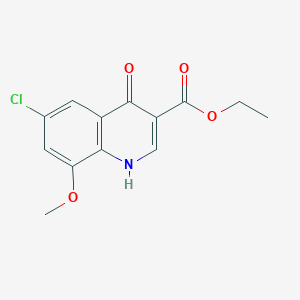
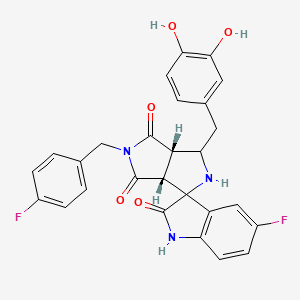
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)
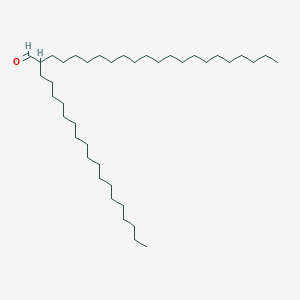
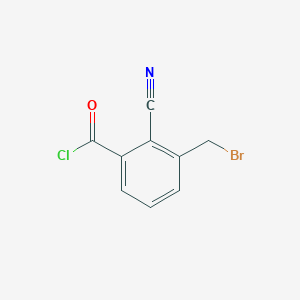
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)
